molecular formula C17H20N2O3 B5876649 (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(3-NITROPHENYL)-2-PROPENAMIDE

(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(3-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5876649
M. Wt: 300.35 g/mol
InChI Key: RNLYKYLWVLNGRN-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(3-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structural features. This compound contains a cyclohexenyl group, a nitrophenyl group, and a propenamide moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. The initial step often includes the preparation of the cyclohexenyl ethylamine intermediate. This intermediate is then reacted with 3-nitrobenzaldehyde under basic conditions to form the corresponding Schiff base. The final step involves the reduction of the Schiff base to yield the desired propenamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(3-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and substituted nitrophenyl compounds from nucleophilic substitution reactions.

Scientific Research Applications

(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(3-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure but with a different position of the nitro group.

    (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(3-AMINOPHENYL)-2-PROPENAMIDE: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-17(18-12-11-14-5-2-1-3-6-14)10-9-15-7-4-8-16(13-15)19(21)22/h4-5,7-10,13H,1-3,6,11-12H2,(H,18,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLYKYLWVLNGRN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)CCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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